molecular formula C24H27NO5S B15006449 2-Ethoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Ethoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15006449
M. Wt: 441.5 g/mol
InChI Key: KUIWOBNIBDXGPN-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include ethoxyethyl derivatives, methylfuran, thiophene, and quinoline precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the carbonyl group in the hexahydroquinoline ring.

    Substitution: Substitution reactions may occur at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure suggests it might interact with specific enzymes or receptors, leading to therapeutic effects. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound could find applications in the development of new materials, such as polymers or coatings. Its chemical properties might make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-Ethoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of 2-Ethoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and ring structures. This unique arrangement of atoms gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

2-ethoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H27NO5S/c1-4-28-9-10-29-24(27)21-15(3)25-17-12-16(20-6-5-11-31-20)13-18(26)22(17)23(21)19-8-7-14(2)30-19/h5-8,11,16,23,25H,4,9-10,12-13H2,1-3H3

InChI Key

KUIWOBNIBDXGPN-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)C)C(=O)CC(C2)C4=CC=CS4)C

Origin of Product

United States

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